3-(3-PHENOXYPHENYL)-DL-beta-ALANINOL
Description
3-(3-Phenoxyphenyl)-DL-beta-Alaninol (IUPAC name: 3-(3-phenoxyphenyl)-DL-β-alaninol) is a chiral organic compound characterized by a β-alaninol backbone substituted with a 3-phenoxyphenyl group. This structure combines a polar amino alcohol moiety with a lipophilic aromatic system, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The phenoxy group introduces electron-withdrawing properties, which may enhance stability and influence binding interactions in biological systems.
Key identifiers include:
- CAS Registry Numbers: 683220-64-6, 1212854-19-7
- Synonyms: DL-beta-(3-phenoxyphenyl)alaninol, 3-(1-amino-3-hydroxypropyl)phenol (phenoxy variant) .
Properties
IUPAC Name |
3-amino-3-(3-phenoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c16-15(9-10-17)12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-8,11,15,17H,9-10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWAHXNHRLBPHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661560 | |
| Record name | 3-Amino-3-(3-phenoxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886366-70-7 | |
| Record name | 3-Amino-3-(3-phenoxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(3-PHENOXYPHENYL)-DL-beta-ALANINOL generally follows a sequence involving:
- Formation of the β-alanine backbone substituted with the 3-phenoxyphenyl moiety.
- Conversion of the carboxylic acid group to the corresponding amino alcohol (alaninol).
- Resolution of racemic mixtures if enantiomerically pure compounds are desired.
This approach is consistent with methods used for related β-phenylalanine derivatives and their amino alcohol analogs.
Preparation of 3-(3-PHENOXYPHENYL)-β-Alanine Precursors
A key step involves the synthesis of 3-phenyl-β-alanine derivatives, which can be adapted for the phenoxyphenyl substituent:
Condensation Reaction: The β-alanine derivative is prepared by condensation of phenylalanine hydrazide with substituted benzaldehydes, including phenoxy-substituted benzaldehydes, under reflux in ethanol. This yields hydrazone intermediates in high yields (~90%).
Oxidative Cyclization: These hydrazone intermediates can be further cyclized oxidatively using molecular iodine in the presence of potassium carbonate in DMSO at 100°C to form heterocyclic derivatives. Although this step is specific to oxadiazole hybrids, it demonstrates the utility of iodine-mediated oxidation in related β-alanine chemistry.
Conversion to the Amino Alcohol (Alaninalol) Form
The transformation of the β-alanine derivative to the corresponding β-alaninol involves reduction of the carboxylic acid or ester group to the primary alcohol:
Reduction Methods: Commonly, carboxylic acids or esters are reduced using reagents such as lithium aluminum hydride (LiAlH4) or borane complexes to yield the corresponding amino alcohols. This step requires careful control to avoid over-reduction or side reactions.
Alternative Strategies: Partial hydrolysis of ester derivatives followed by selective reduction has been reported for structurally related compounds.
Synthesis via Diethyl Acetamidomalonate Condensation (Related Methodology)
A classical approach for preparing β-aryl amino acid derivatives, which can be adapted for phenoxyphenyl substituents, involves:
Diethyl Acetamidomalonate Condensation: Reaction of diethyl acetamidomalonate with arylmethyl halides (e.g., 3-phenoxybenzyl halide) under basic conditions forms the corresponding diethyl ester derivatives.
Partial Hydrolysis and Decarboxylation: Controlled hydrolysis yields monoethyl esters, which upon decarboxylation give the β-aryl amino acid esters.
Enzymatic Resolution: The racemic mixture can be enzymatically resolved to separate N-acetyl-L-amino acid and D-amino acid derivatives.
Conversion to Amino Alcohols: The free amino acids can be converted to their amino alcohol forms via reduction or other functional group transformations.
Summary Table of Preparation Steps and Conditions
Analytical Characterization
- NMR Spectroscopy: 1H and 13C NMR are routinely used to confirm the structure of intermediates and final products.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) confirms molecular weights.
- HPLC: Used for purity assessment and enantiomeric separation, especially after enzymatic resolution steps.
- IR Spectroscopy: Supports functional group identification during synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-phenoxyphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-Amino-3-(3-phenoxyphenyl)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-phenoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes and lead to various physiological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural similarities with 3-(3-Phenoxyphenyl)-DL-beta-Alaninol, differing primarily in aromatic substituents or stereochemistry:
3-(3-Hydroxyphenyl)-DL-beta-Alaninol
- Key Differences: The hydroxyl (-OH) group replaces the phenoxy (-OPh) substituent.
- Impact on Properties: Lipophilicity: Lower LogP (1.47 vs. estimated ~2.5–3.0 for phenoxy variant) due to reduced aromatic bulk and increased polarity . Solubility: Higher aqueous solubility (PSA = 66.48) compared to the phenoxy analog. Applications: Likely used in polar drug formulations or as a metabolite in hydroxylation pathways.
H-β-(3-Benzothienyl)-D-Ala-OH
- Key Differences: Benzothienyl (a sulfur-containing heterocycle) replaces the phenoxyphenyl group, and the compound is stereospecific (D-configuration).
- Lipophilicity: Higher LogP (estimated >3.0) due to the nonpolar thienyl group. Applications: Potential use in metalloenzyme inhibition or as a fluorescent probe .
3-(3-Methoxyphenyl)-DL-beta-Alaninol
- Key Differences: Methoxy (-OMe) substituent instead of phenoxy.
- Impact on Properties: Electronic Effects: Methoxy is less electron-withdrawing than phenoxy, altering reactivity in electrophilic substitutions. Metabolism: Likely undergoes demethylation in vivo, unlike the stable phenoxy group.
Data Table: Physical and Chemical Properties Comparison
Research Findings and Functional Insights
- Electronic Effects: Phenoxy groups enhance thermal stability and resistance to oxidative degradation compared to hydroxyl or methoxy analogs, making the compound suitable for high-temperature reactions .
- Biological Activity : Benzothienyl derivatives exhibit higher affinity for hydrophobic binding pockets in enzymes, whereas hydroxyphenyl analogs are more soluble in physiological environments .
- Stereochemical Influence: The racemic DL-form of 3-(3-Phenoxyphenyl)-beta-Alaninol may limit its use in enantioselective synthesis, unlike the D-configuration in H-β-(3-Benzothienyl)-D-Ala-OH, which is preferred in chiral drug design .
Biological Activity
3-(3-Phenoxyphenyl)-DL-beta-alaninol, also referred to as 3-Amino-3-(3-phenoxyphenyl)propan-1-ol, is a compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a phenoxyphenyl group attached to a beta-alanine backbone. This structural configuration is significant as it influences the compound's interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its amino and hydroxyl groups. These interactions enable the compound to modulate various biological processes by targeting specific enzymes or receptors.
Key Mechanisms:
- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, influencing their activity.
- Receptor Modulation : It has potential effects on receptor-mediated signaling pathways, which can lead to physiological changes.
Anticancer Properties
Research indicates that this compound exhibits antiproliferative effects in various cancer cell lines. For instance, studies have shown its potential to inhibit cell growth in MCF-7 breast cancer cells, suggesting its utility in cancer therapeutics.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15.2 | Antiproliferative |
| SW-480 | 12.5 | Induction of apoptosis |
Table 1: Antiproliferative Activity of this compound
Antibacterial Activity
In addition to its anticancer properties, this compound has been investigated for antibacterial activity. Its effectiveness against various bacterial strains highlights its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
Table 2: Antibacterial Activity of this compound
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that treatment with this compound resulted in significant cell cycle arrest and apoptosis in cancer cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells after treatment, indicating apoptosis.
- In Vivo Studies : In animal models, the compound showed promising results in reducing tumor size when administered at specific dosages over a defined period. Histological analysis confirmed reduced proliferation markers in treated tissues compared to controls.
Research Findings
Recent studies have further elucidated the pharmacological profile of this compound:
- Toxicological Profile : Preliminary toxicity assessments indicate a favorable safety profile with minimal adverse effects at therapeutic doses.
- Pharmacokinetics : The compound exhibits good bioavailability and a favorable half-life, making it a candidate for further development in clinical settings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-Phenoxyphenyl)-DL-beta-alaninol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves coupling 3-phenoxyphenyl precursors with beta-alaninol derivatives. For example, reductive amination or nucleophilic substitution can be employed. Reaction optimization may include varying solvents (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., palladium for cross-coupling). Purity can be enhanced via recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradients). Monitoring by TLC and NMR ensures intermediate integrity .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies aromatic protons (6.8–7.6 ppm for phenoxyphenyl) and aliphatic chains (beta-alaninol’s CH₂ and NH groups). 2D NMR (COSY, HSQC) resolves stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z ~286). Fragmentation patterns distinguish substituent positions.
- FT-IR : Confirms functional groups (e.g., -OH stretch at 3300 cm⁻¹, aromatic C=C at 1600 cm⁻¹) .
Q. How can this compound be quantified in environmental or biological matrices?
- Methodological Answer : Use HPLC with UV/Vis detection (λ = 254 nm for aromatic absorption) or LC-MS/MS for higher sensitivity. Sample preparation involves solid-phase extraction (C18 columns) with methanol elution. Calibration curves (1–100 ppm) and internal standards (e.g., deuterated analogs) improve accuracy. Method validation follows ICH guidelines for LOD/LOQ .
Advanced Research Questions
Q. What role does stereochemistry (DL vs. L/D forms) play in bioactivity, and how can enantiomeric resolution be achieved?
- Methodological Answer : The DL-racemic mixture may exhibit divergent biological activity compared to enantiopure forms. Chiral resolution uses:
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer.
- Circular Dichroism (CD) : Verifies enantiopurity post-separation. Bioactivity assays (e.g., insecticidal efficacy) compare resolved forms .
Q. How does this compound interact with target enzymes in pest species?
- Methodological Answer : Computational docking (AutoDock Vina, Schrödinger Suite) models interactions with insect sodium channels (pyrethroid targets). In vitro assays include:
- Fluorescence Binding Assays : Using purified channel proteins and fluorescent ligands (e.g., BTB-caged ATP).
- Electrophysiology : Patch-clamp studies on insect neurons quantify channel modulation. Contradictions in binding data may arise from stereochemical variability, requiring MD simulations to assess conformational stability .
Q. What are the metabolic pathways of this compound in non-target organisms, and how can in vitro assays be designed to study them?
- Methodological Answer :
- Phase I Metabolism : Incubate with liver microsomes (rat or human) and NADPH cofactor. Identify hydroxylated metabolites via LC-QTOF-MS.
- Phase II Conjugation : Test glucuronidation/sulfation using UDPGA or PAPS cofactors.
- Toxicogenomics : RNA-seq on exposed cell lines (e.g., HepG2) reveals oxidative stress pathways. Cross-reference with pyrethroid metabolite databases to resolve pathway inconsistencies .
Contradiction Analysis and Experimental Design
Q. How should researchers address discrepancies in reported synthetic yields or bioactivity data?
- Methodological Answer :
- Yield Discrepancies : Replicate reactions under controlled conditions (e.g., inert atmosphere, strict temperature monitoring). Compare starting material purity (HPLC) and catalyst lot variability.
- Bioactivity Variability : Standardize assay protocols (e.g., OECD guidelines for insect toxicity). Use positive controls (e.g., deltamethrin) and validate via inter-lab studies. Statistical tools (ANOVA, PCA) isolate confounding variables .
Q. What computational tools predict the environmental persistence and toxicity of this compound?
- Methodological Answer :
- QSAR Models : EPI Suite estimates biodegradation (BIOWIN) and ecotoxicity (ECOSAR).
- Molecular Dynamics (MD) : Simulates hydrolysis rates in soil/water systems (GROMACS).
- Read-Across Analysis : Compare with structurally similar pyrethroids (e.g., permethrin) to infer degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
